

# Comparative Solubility Guide: Adamantane Amine Salts vs. Free Base

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## Compound of Interest

Compound Name: 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine

CAS No.: 953908-68-4

Cat. No.: B2375993

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## Executive Summary

Adamantane amines—specifically Amantadine, Rimantadine, and Memantine—are lipophilic drugs hindered by the poor aqueous solubility of their free base forms. Salt formation (typically Hydrochloride or Sulfate) is the standard strategy to overcome this, transforming "practically insoluble" bases into "freely soluble" solids.

However, solubility is not a static value.<sup>[1]</sup> This guide demonstrates that while HCl salts exhibit high aqueous solubility (>50 mg/mL), their performance drastically shifts in buffered environments (e.g., PBS), dropping to ~5 mg/mL due to ionic strength and common-ion effects. We provide a comparative analysis of these forms, supported by pKa-driven solubility profiles and validated HPLC-FLD quantification protocols.

## Physicochemical Fundamentals

To manipulate the solubility of adamantane derivatives, one must understand the interplay between their rigid lipophilic cage and the ionizable amine headgroup.

## The Adamantane Cage & Lipophilicity

The adamantane core ( ) is a diamondoid structure that imparts high lipophilicity.

- LogP Values:
  - Amantadine: ~2.44[2]
  - Memantine: ~3.28
- Consequence: The free base forms have high lattice energy and poor interaction with water, leading to intrinsic solubilities ( ) often in the µg/mL range.

## pKa and Ionization

These amines are weak bases with high pKa values, meaning they are fully protonated at physiological pH.

Compound	Structure	pKa (Basic)	Predominant Species at pH 7.4
Amantadine	1-adamantanamine	~10.6	Cationic ( )
Rimantadine	-methyl-1-adamantanemethylamine	~10.4	Cationic ( )
Memantine	3,5-dimethyl-1-adamantanamine	~10.42	Cationic ( )



*Scientist's Note: Because*

, these drugs exist almost exclusively as cations in the stomach (pH 1-2) and blood (pH 7.4). Solubility issues arise not from a lack of ionization, but from the counter-ion selection and buffer capacity.

## Comparative Solubility Analysis

### Aqueous vs. Organic Solubility Data

The following table contrasts the solubility limits of the Free Base vs. Hydrochloride salt forms.

Solvent System	Amantadine Free Base	Amantadine HCl	Memantine HCl
Water (Pure)	Practically Insoluble (< 0.1 mg/mL)*	Freely Soluble (> 50 mg/mL)	~40–45 mg/mL
PBS (pH 7.2)	~5.2 mg/mL (Ionized)	~5 mg/mL	~38 mg/mL
Ethanol	Soluble	Soluble (~50 mg/mL)	Soluble
DMSO	Soluble	Soluble (~50 mg/mL)	Soluble
Chloroform	Soluble	Soluble	Soluble

\*Note: The "free base" solubility in water often cited (~5 mg/mL) typically reflects the self-buffering capacity of the amine raising the pH of unbuffered water, or measurements taken at pH < pKa. True intrinsic solubility (

) of the uncharged species is negligible.

### The "PBS Paradox"

A critical observation for formulation scientists is the discrepancy between solubility in Water vs. PBS.

- Observation: Amantadine HCl is >50 mg/mL in water but drops to ~5 mg/mL in Phosphate Buffered Saline (PBS).
- Mechanism: This is likely due to the Common Ion Effect (high concentration in PBS driving equilibrium to the solid salt) or the formation of less soluble phosphate species in situ.
- Implication: In vitro release testing (IVRT) should use physiological buffers, not water, to avoid overestimating bioavailability.

## Experimental Protocols

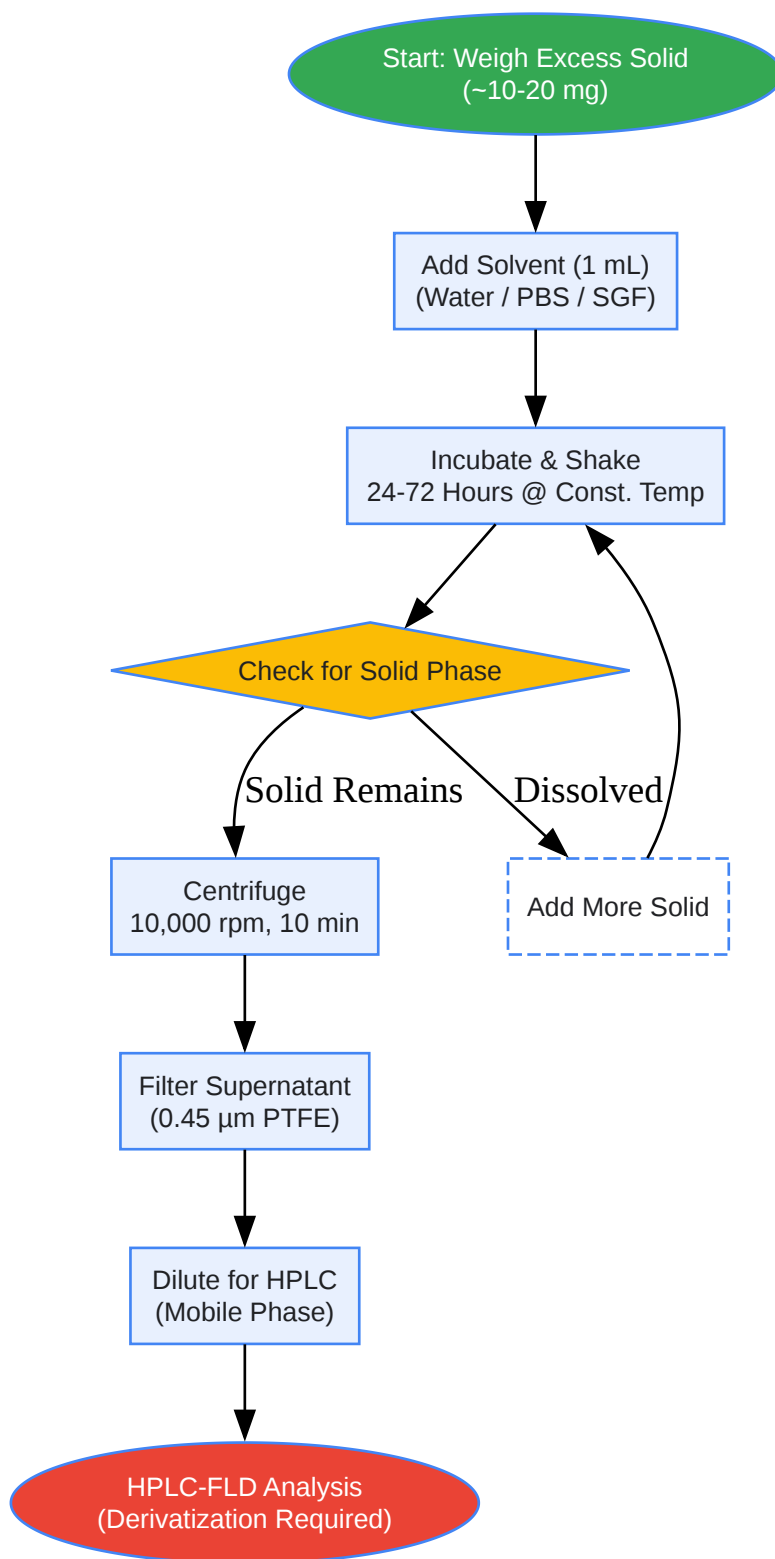
### Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility of adamantane amine salts.

Materials:

- Test Compound (Free Base or Salt)[3]
- Solvent (Water, PBS pH 7.4, SGF pH 1.2)
- 0.45  $\mu\text{m}$  PTFE Syringe Filters
- Orbital Shaker (Temp controlled at 25°C or 37°C)

Workflow Diagram:



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Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

## Analytical Method: HPLC with Pre-Column Derivatization

Adamantane amines lack a chromophore (no conjugated

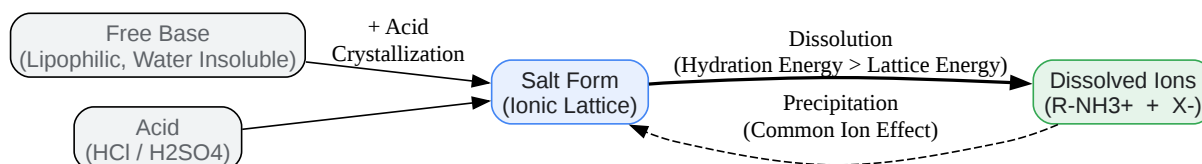
-systems), making standard UV detection at 254 nm impossible. You must use Derivatization or Refractive Index (RI) / ELSD.

Recommended Method: FMOCCl Derivatization

- Principle: The primary amine reacts with 9-fluorenylmethyl chloroformate (FMOCCl) to form a highly fluorescent derivative.
- Reagents:
  - Borate Buffer (0.5 M, pH 8.5)
  - FMOCCl solution in Acetonitrile
- Derivatization Step: Mix 100  $\mu$ L sample + 100  $\mu$ L Borate Buffer + 100  $\mu$ L FMOCCl. React for 10 min.
- HPLC Conditions:
  - Column: C18 (e.g., 150 x 4.6 mm, 5  $\mu$ m)
  - Mobile Phase: Acetonitrile : Water (80:20 v/v)
  - Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm)

## Mechanism of Salt Selection

Why choose HCl vs. Sulfate?



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Caption: The equilibrium between solid free base, solid salt, and dissolved ions. Salt formation lowers the energy barrier for hydration.

- Hydrochloride (HCl): Most common. High crystallinity, non-hygroscopic, excellent stability.
- Sulfate: Used in formulations like PK-Merz. Often chosen to modulate dissolution rates or avoid chloride-incompatibility in specific excipient blends.

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